Product packaging for 4-Bromo-1-iododibenzothiophene(Cat. No.:)

4-Bromo-1-iododibenzothiophene

Cat. No.: B12807055
M. Wt: 389.05 g/mol
InChI Key: UJTDRPPSNYHWEQ-UHFFFAOYSA-N
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Description

Significance of Dibenzothiophene (B1670422) Core Structures in Scientific Context

The dibenzothiophene (DBT) core is a tricyclic aromatic heterocycle consisting of a thiophene (B33073) ring fused between two benzene (B151609) rings. This rigid, planar, and electron-rich structure endows it with several desirable properties that are leveraged in scientific research, particularly in materials science.

The key attributes of the dibenzothiophene core include:

High Triplet Energy: The DBT unit possesses a high triplet energy, which is a critical characteristic for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). This high energy level prevents the quenching of excitons from the phosphorescent dopant, leading to more efficient light emission. scirp.org

Charge Transport Capabilities: The aromatic nature of dibenzothiophene facilitates the transport of charge carriers (holes and electrons). This makes DBT derivatives suitable for use as charge-transporting layers in electronic devices. scirp.orgnycu.edu.tw

Thermal and Chemical Stability: The fused aromatic ring system provides significant thermal and morphological stability, which is essential for the longevity and operational reliability of organic electronic devices. nycu.edu.tw

Synthetic Versatility: The dibenzothiophene core can be functionalized at various positions (primarily 2, 8, 3, 7, 4, and 6), allowing for the systematic tuning of its electronic and photophysical properties. nycu.edu.twcore.ac.uk This versatility makes it a foundational structure for creating a wide array of functional organic materials.

These characteristics have established dibenzothiophene derivatives as crucial components in the development of high-performance organic electronics. ontosight.airesearchgate.net

Rationale for Research on Polyhalogenated Dibenzothiophenes, Specifically 4-Bromo-1-iododibenzothiophene

The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the dibenzothiophene core is a powerful method for modulating the molecule's intrinsic properties. Polyhalogenation, the incorporation of multiple halogen atoms, offers a refined level of control.

The rationale for investigating polyhalogenated dibenzothiophenes like this compound is twofold:

Fine-Tuning of Electronic Properties: Halogens are electronegative and exert a strong inductive effect, which can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scirp.orgcore.ac.uk The specific type of halogen and its position on the DBT ring determine the extent of this modification. By using two different halogens, such as bromine and iodine, chemists can achieve a highly specific electronic profile. This precise tuning is vital for designing materials with optimized charge injection/transport balances for applications like OLEDs. scirp.org

Versatility as a Synthetic Intermediate: The carbon-halogen bonds in this compound serve as reactive handles for further chemical transformations. The differential reactivity of the C-Br and C-I bonds (the C-I bond is typically more reactive in cross-coupling reactions) allows for selective, stepwise functionalization. This makes the compound a valuable building block for synthesizing more complex, multi-functional molecules for materials science and pharmaceutical research. researchgate.netsemanticscholar.org

In a different scientific context, polyhalogenated aromatic compounds, particularly polychlorinated dibenzothiophenes (PCDTs), are studied in environmental science due to their persistence and potential toxicity as environmental contaminants. nii.ac.jpourpassaic.orgresearchgate.net While the research focus for this compound is on materials science, the broader study of polyhalogenated aromatics highlights the diverse impact of halogenation.

Overview of Research Domains for this compound and Related Congeners

The primary research domain for this compound and its related halogenated congeners is materials science , with a strong emphasis on organic electronics . Within this field, these compounds are investigated for several roles:

OLED Materials: As discussed, their tunable electronic properties make them candidates for various layers within an OLED stack, including as host materials, hole-blocking layers, or electron-transporting materials. scirp.orgnycu.edu.twontosight.ai

Organic Field-Effect Transistors (OFETs): The ordered packing and charge-transport capabilities of rigid aromatic structures are beneficial for applications in OFETs. ontosight.ai

Organic Photovoltaics (OPVs): Dibenzothiophene derivatives can be used to construct donor or acceptor materials for organic solar cells. ontosight.ai

A second significant domain is synthetic organic chemistry , where these compounds are not the final functional material but are crucial synthetic intermediates . Their utility as programmable building blocks allows for the construction of novel and complex organic molecules that would be difficult to access through other routes. semanticscholar.org Furthermore, related dibenzothiophene structures have been explored in medicinal chemistry as scaffolds for developing imaging agents for biological targets. google.com

Data Tables

Table 1: Properties of this compound

PropertyValue
CAS Number 2096506-52-2
Molecular Formula C₁₂H₆BrIS
Molecular Weight 389.05 g/mol
Purity >98% (Typical)
Application OLED Materials, Synthetic Intermediate

Table 2: Properties of Related Dibenzothiophene Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dibenzothiophene132-65-0C₁₂H₈S184.26
4-Bromodibenzothiophene97511-05-2C₁₂H₇BrS263.15
2-Iododibenzothiophene177586-41-3C₁₂H₇IS310.15
4-Iododibenzothiophene132034-89-0C₁₂H₇IS310.15

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6BrIS B12807055 4-Bromo-1-iododibenzothiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6BrIS

Molecular Weight

389.05 g/mol

IUPAC Name

4-bromo-1-iododibenzothiophene

InChI

InChI=1S/C12H6BrIS/c13-8-5-6-9(14)11-7-3-1-2-4-10(7)15-12(8)11/h1-6H

InChI Key

UJTDRPPSNYHWEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3S2)Br)I

Origin of Product

United States

Synthetic Methodologies for Halogenated Dibenzothiophenes

Regioselective Functionalization Approaches to Dibenzothiophene (B1670422) Scaffolds

These methods begin with the dibenzothiophene core and introduce halogen substituents at specific positions.

Lithiation, followed by trapping with an electrophile, is a powerful tool for the regioselective functionalization of aromatic compounds, including dibenzothiophene. The protons at the 4 and 6 positions of dibenzothiophene are the most acidic and can be selectively removed by strong bases like n-butyllithium (n-BuLi). researchgate.net This allows for the stepwise introduction of different functional groups.

The synthesis of a mixed halogenated compound like 4-Bromo-1-iododibenzothiophene can be envisioned through a sequential lithiation and quenching process. For instance, dibenzothiophene can be first lithiated at the 4-position with n-BuLi and then quenched with an appropriate brominating agent, such as 1,2-dibromoethane, to yield 4-bromodibenzothiophene. chemicalbook.com A subsequent halogen-lithium exchange at a different position, followed by quenching with an iodine source (e.g., molecular iodine, I₂), could then install the iodo group.

A related strategy involves the use of a dilithio intermediate. The reaction of 1,9-dibromodibenzo[b,d]thiophene sulfone with n-BuLi generates a 1,9-dilithio intermediate, which can be trapped with electrophiles. nih.gov Trapping this intermediate with molecular iodine results in the 1,9-diiodo derivative. nih.gov This highlights the utility of lithium intermediates in installing iodine atoms at specific, sterically accessible positions. nih.gov

Table 1: Lithiation-Based Functionalization of Dibenzothiophene

Step Reagent Purpose
1. Lithiation n-Butyllithium (n-BuLi) Regioselective deprotonation at C4
2. Halogenation Electrophilic halogen source (e.g., I₂, 1,2-dibromoethane) Introduction of the first halogen

Direct electrophilic halogenation of aromatic rings is a fundamental synthetic transformation. mt.commasterorganicchemistry.com Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly employed for the bromination and iodination of thiophene (B33073) derivatives, respectively. researchgate.net However, the regioselectivity of electrophilic substitution on the unsubstituted dibenzothiophene ring typically favors the 2- and 8-positions. This makes direct halogenation an unsuitable method for obtaining 1,4-disubstituted products like this compound in high yield. The reaction pathway is dictated by the electronic properties of the heterocyclic system, which directs incoming electrophiles away from the 1 and 4 positions.

Alternative methods using iodine(III) mediators or oxidative conditions with molecular iodine can also achieve halogenation but often face similar regioselectivity challenges with the parent dibenzothiophene system. rsc.orgmdma.ch

Table 2: Common Reagents for Electrophilic Halogenation

Halogenation Type Reagent(s) Typical Outcome on Dibenzothiophene
Bromination N-Bromosuccinimide (NBS) Substitution primarily at C2 and C8
Iodination N-Iodosuccinimide (NIS) Substitution primarily at C2 and C8

A trimethylsilyl (TMS) group can serve as a useful placeholder to direct functionalization, which can later be replaced by a halogen atom in an ipso-substitution reaction. This two-step protocol allows for regiochemical control that may not be achievable through direct methods. The general strategy involves the synthesis of a trimethylsilyl-substituted dibenzothiophene at the desired position, followed by a silyl-halogen exchange. While specific examples for 1-iodo-4-bromo-dibenzothiophene are not prevalent, the methodology is well-established for other aromatic systems. Reagents like iodine monochloride (ICl) or molecular iodine in the presence of a Lewis acid can replace a TMS group with iodine.

Table 3: Trimethylsilyl-Halo Exchange Protocol

Step Description Common Reagents
1. Silylation Introduction of a TMS group at a specific position. n-BuLi followed by TMS-Cl

Advanced Catalytic Syntheses of Dibenzothiophene Derivatives

These advanced methods construct the dibenzothiophene ring system from simpler, non-cyclic precursors, often using transition metal catalysts or electrochemical means. Halogen substituents can be incorporated by using halogenated starting materials.

A novel approach for synthesizing dibenzothiophene derivatives involves a palladium(II)-catalyzed reaction that proceeds through the cleavage of both carbon-hydrogen (C-H) and carbon-sulfur (C-S) bonds. nih.govrsc.orgrsc.org This method utilizes biphenyl sulfides as starting materials and cyclizes them to form the dibenzothiophene core. researchgate.net A key advantage of this catalytic C-H/C-S coupling is that it does not require an external stoichiometric oxidant. nih.govrsc.org The reaction is typically catalyzed by palladium(II) acetate (Pd(OAc)₂). nih.govresearchgate.net Mechanistically, the product-forming step is an oxidative addition, which is uncommon for such transformations. nih.govrsc.org This strategy allows for the construction of elaborate π-systems by starting with appropriately functionalized (e.g., halogenated) biphenyl sulfides. nih.govrsc.org

Table 4: Conditions for Palladium-Catalyzed Dibenzothiophene Synthesis

Component Example Role
Substrate Biphenyl sulfide derivative Precursor to the DBT core
Catalyst Palladium(II) acetate (Pd(OAc)₂) Catalyzes C-H/C-S bond cleavage and cyclization
Ligand/Additive Substituted benzoic acid Can facilitate the catalytic cycle
Solvent Toluene High-boiling solvent for the reaction

Electrochemical methods offer a modern, sustainable alternative for constructing heterocyclic frameworks. Dibenzothiophene derivatives can be synthesized from bis(biaryl) disulfides via electrochemical oxidation. acs.orgacs.orgfigshare.com A crucial component of this reaction is the use of tetrabutylammonium bromide (Bu₄NBr) as a halogen mediator. acs.orgbohrium.com The reaction is performed in an undivided electrochemical cell with platinum electrodes. chemistryviews.org

The proposed mechanism involves the electrochemical oxidation of the bromide ion (Br⁻) from Bu₄NBr to generate an active bromine species, [Br⁺]. chemistryviews.org This species promotes the intramolecular C–S cyclization of the disulfide substrate to form the dibenzothiophene ring. acs.orgchemistryviews.org This transition-metal- and iodine-free method provides a valuable pathway to a wide variety of dibenzothiophene derivatives in good yields. acs.orgacs.org

Table 5: Typical Conditions for Electrochemical Dibenzothiophene Synthesis

Parameter Condition Purpose
Starting Material Bis(biaryl) disulfide Substrate for cyclization
Mediator Tetrabutylammonium bromide (Bu₄NBr) Source of the halogen mediator
Solvent Nitromethane (CH₃NO₂) Polar solvent to support the electrochemical reaction
Electrodes Platinum (Pt) Anode and cathode for electrolysis

Cross-Coupling Reactions for Dibenzothiophene Derivatives

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to modify halogenated dibenzothiophenes.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for creating C-C bonds between an organoboron compound (like a boronic acid) and an organic halide. libretexts.org It has been successfully applied to thiophene and its fused-ring derivatives. acs.orgtandfonline.com The reaction is valued for its tolerance of a wide range of functional groups and generally good yields. nih.gov For instance, 2-bromothiophene and 2,5-dibromothiophene can be coupled with various arylboronic acids to produce 2-aryl and 2,5-diarylthiophene derivatives. tandfonline.com The efficiency of the Suzuki-Miyaura coupling can be enhanced by using specific ligands, such as 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos), which allows the reaction to proceed even with less reactive aryl chlorides at room temperature. nih.gov

Ullmann-Type Coupling: The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, has been expanded to include the formation of C-N, C-O, and C-S bonds. organic-chemistry.orgunito.it This method is particularly useful for the amination of halogenated dibenzothiophenes. For example, 4-bromodibenzothiophene can undergo a copper(I)-catalyzed Ullmann C-N coupling with aqueous ammonia to yield 4-aminodibenzothiophene. nih.govnih.gov This type of reaction has also been successfully applied to 2,8-dibromodibenzothiophene. nih.gov Modern Ullmann-type reactions can often be performed under milder conditions than the classical version, thanks to the development of effective ligands, although ligand-free systems have also been developed. nih.govacs.org

Synthetic Routes to Specific Polyhalogenated Dibenzothiophene Isomers

The synthesis of specific isomers of polyhalogenated dibenzothiophenes requires careful control of regioselectivity. This is often achieved by leveraging the inherent reactivity of the dibenzothiophene core or by using directing groups.

Synthesis of 4-Bromo-6-iododibenzothiophene and 6-Bromo-4-iododibenzothiophene

Detailed synthetic procedures for the specific isomers 4-bromo-6-iododibenzothiophene and 6-bromo-4-iododibenzothiophene are not extensively documented in readily available literature. However, their synthesis can be proposed based on established methodologies for functionalizing the dibenzothiophene skeleton. A plausible strategy involves a two-step process starting from dibenzothiophene.

First, a monohalogenated intermediate such as 4-bromodibenzothiophene or 4-iododibenzothiophene would be synthesized. Subsequently, a second halogen could be introduced. This often relies on directed ortho-metalation (DoM) , where a heteroatom-containing group directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position. wikipedia.org In the case of dibenzothiophene, the sulfur atom itself can direct lithiation to the C4 position. To achieve substitution at the C6 position, one might start with 4-substituted dibenzothiophene and exploit steric or electronic effects to direct a second substitution. The resulting aryllithium intermediate can then be quenched with an appropriate electrophilic halogen source (e.g., I₂ for iodination or a source of Br⁺ for bromination) to install the second halogen atom.

Synthesis of 4-Iododibenzothiophene and 4-Bromodibenzothiophene

The synthesis of 4-substituted monohalogenated dibenzothiophenes is a key step toward more complex derivatives. The primary method for achieving this is through directed ortho-metalation, taking advantage of the sulfur heteroatom to direct lithiation to the C4 position. wikipedia.orgbaranlab.org

4-Bromodibenzothiophene can be synthesized in high yield by treating a solution of dibenzothiophene in tetrahydrofuran (THF) with n-butyllithium (n-BuLi) at low temperatures. This creates the 4-lithiodibenzothiophene intermediate. This intermediate is then quenched with an electrophilic bromine source, such as 1,2-dibromoethane, to yield the final product. chemicalbook.com

Synthesis of 4-Bromodibenzothiophene
Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Dibenzothiophene1) n-Butyllithium (n-BuLi) 2) Ethylene dibromideTetrahydrofuran (THF)-78 to 201995 chemicalbook.com

4-Iododibenzothiophene is synthesized via a similar pathway. After the initial directed metalation of dibenzothiophene with n-BuLi to form the 4-lithiated species, the reaction is quenched with a suitable iodine source, such as molecular iodine (I₂), to afford 4-iododibenzothiophene.

Synthesis of Related Di- and Polyhalogenated Dibenzothiophenes

The synthesis of other di- and polyhalogenated dibenzothiophenes provides insight into the general strategies applicable to this class of compounds. For example, 2,8-dibromodibenzothiophene is a known compound that can be used as a substrate in cross-coupling reactions to introduce other functional groups. nih.gov

Chemical Reactivity and Transformation Studies of Halogenated Dibenzothiophenes

Halogen-Specific Reactivity and Activation

The presence of both bromine and iodine atoms on the dibenzothiophene (B1670422) scaffold imparts a selective reactivity profile to 4-Bromo-1-iododibenzothiophene, particularly in the context of organometallic chemistry. The disparate bond strengths and electronic properties of the C-Br and C-I bonds allow for chemoselective activation, a cornerstone of modern synthetic strategy.

Carbon-Bromine Bond Activation in Organometallic Reactions

The activation of a carbon-bromine (C-Br) bond is a fundamental transformation in organometallic catalysis, typically proceeding through mechanisms such as oxidative addition. In molecules containing multiple types of halogens, the selective activation of the C-Br bond over the more labile carbon-iodine (C-I) bond presents a significant challenge. Generally, the C-I bond is weaker and more readily undergoes oxidative addition to low-valent metal centers, such as palladium(0) or nickel(0).

However, specific catalytic systems and reaction conditions can be tailored to favor C-Br bond activation. This can be influenced by factors including the choice of metal catalyst, the nature of the supporting ligands, and the reaction temperature. For instance, certain sterically hindered and electron-rich phosphine ligands can modulate the reactivity of the metal center to preferentially interact with the C-Br bond. While detailed studies specifically on this compound are not extensively documented in the reviewed literature, the principles of selective C-Br activation in dihalogenated aromatics are well-established.

Carbon-Iodine Bond Activation in Organometallic Reactions

The carbon-iodine (C-I) bond is inherently more reactive towards oxidative addition than the C-Br bond due to its lower bond dissociation energy. This makes the selective activation of the C-I bond in the presence of a C-Br bond a more common and predictable outcome in organometallic reactions. This preferential reactivity is a cornerstone of hierarchical synthetic strategies, allowing for sequential functionalization of polyhalogenated substrates.

In the context of this compound, standard cross-coupling conditions employing palladium catalysts would be expected to lead to initial reaction at the C-I position. This selectivity allows for the introduction of a diverse array of substituents at the 1-position of the dibenzothiophene core, while leaving the C-Br bond at the 4-position available for subsequent transformations.

Coupling Reactions and Derivatization

The halogen atoms on this compound serve as handles for a variety of coupling reactions, enabling the extension of the π-conjugated system and the synthesis of more complex derivatives.

Suzuki-Kumada Type Carbon-Carbon Coupling Reactions

The Suzuki-Miyaura and Kumada-Tamao-Corriu coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the case of this compound, these reactions can be employed to introduce aryl, heteroaryl, or alkyl groups. Leveraging the differential reactivity of the C-I and C-Br bonds, a stepwise approach to derivatization is feasible.

A typical synthetic sequence would involve a Suzuki-Miyaura coupling reaction targeting the more reactive C-I bond first. This would be carried out using a palladium catalyst, a suitable base, and an organoboron reagent. Following the successful substitution at the 1-position, a second, often more forcing, coupling reaction could then be performed to functionalize the C-Br bond at the 4-position. This sequential approach provides a high degree of control over the final structure of the product.

Reactant 1Reactant 2CatalystProduct
This compoundArylboronic acidPd(PPh₃)₄4-Bromo-1-aryldibenzothiophene
4-Bromo-1-aryldibenzothiopheneAlkyl Grignard reagentNi(dppp)Cl₂4-Alkyl-1-aryldibenzothiophene

Intramolecular Cyclization Pathways

While specific examples involving this compound are not prevalent in the literature, the principles of intramolecular cyclization can be applied to its derivatives. By introducing appropriate functional groups through the coupling reactions described above, subsequent intramolecular reactions can be designed to form new rings. For instance, a substituent introduced at the 1-position containing a nucleophilic group could potentially undergo an intramolecular cyclization with the C-Br bond at the 4-position, or a suitably activated position on the dibenzothiophene core, to construct novel fused-ring systems. Such strategies are invaluable in the synthesis of complex heterocyclic and polycyclic aromatic compounds.

Oxidation States of Sulfur in Dibenzothiophene Systems

The sulfur atom in the dibenzothiophene core is not merely a passive component of the ring system. Its oxidation state can be modulated, which in turn significantly influences the electronic properties of the entire molecule. The sulfur can exist in its native sulfide form, or it can be oxidized to the corresponding sulfoxide (S=O) and sulfone (SO₂) states.

These transformations from an electron-donating sulfide to electron-accepting sulfoxide and sulfone groups dramatically alter the electronic nature of the dibenzothiophene system. This has profound implications for the material's potential applications in organic electronics, as it allows for the tuning of HOMO and LUMO energy levels, thereby affecting charge transport properties and optical characteristics. For instance, oxidation of the sulfur atom generally leads to a lowering of the LUMO energy, which can enhance the electron-accepting capabilities of the molecule.

CompoundSulfur Oxidation StateElectronic Nature of Sulfur Group
DibenzothiopheneSulfide (S)Electron-donating
Dibenzothiophene-5-oxideSulfoxide (S=O)Electron-withdrawing
Dibenzothiophene-5,5-dioxideSulfone (SO₂)Strongly electron-withdrawing

Preparation and Reactivity of Dibenzothiophene-S-oxides (DBTOs)

The synthesis of halogenated dibenzothiophenes serves as a critical starting point for further reactivity studies. While the specific preparation of this compound is not extensively documented, its synthesis can be conceptualized based on established methodologies for the functionalization of dibenzothiophene. A common strategy involves the regioselective lithiation of the dibenzothiophene core, followed by quenching with appropriate electrophilic halogenating agents. For instance, lithiation of dibenzothiophene with n-butyllithium (n-BuLi) predominantly occurs at the 4-position, which can then be reacted with an iodine source to yield 4-iododibenzothiophene. Subsequent halogenation at the 1-position would be required to complete the synthesis of the target heterocycle. A precedent for a related compound, 4-bromo-6-iododibenzothiophene, has been established through the reaction of 4-iodo-6-trimethylsilyldibenzothiophene with benzyltrimethylammonium tribromide in the presence of zinc chloride kyushu-u.ac.jp.

Once the this compound scaffold is obtained, its corresponding S-oxide, a key substrate for photochemical studies, can be prepared through oxidation. The oxidation of the sulfide to a sulfoxide is typically achieved with high efficiency using peracids. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation, often in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O) to prevent over-oxidation to the sulfone. mdpi.org. The reaction involves the electrophilic attack of the peracid's oxygen atom on the electron-rich sulfur atom of the dibenzothiophene.

The resulting this compound-S-oxide is a molecule of significant interest due to the influence of the heavy halogen atoms on its electronic and photochemical properties. The reactivity of this DBTO derivative is dominated by the chemistry of the sulfoxide group, particularly its ability to undergo deoxygenation upon exposure to ultraviolet light.

Table 1: Proposed Synthetic Scheme for this compound-S-oxide
StepReactantReagentsProductDescription
1Dibenzothiophene1. n-BuLi 2. I₂4-IododibenzothiopheneRegioselective lithiation at C4 followed by iodination.
24-Iododibenzothiophenee.g., N-Bromosuccinimide (NBS)This compound*Electrophilic bromination at the C1 position.
3This compoundm-CPBA, BF₃·Et₂OThis compound-S-oxideSelective oxidation of the sulfur atom to the sulfoxide.

*Reaction conditions for this step are hypothetical and would require empirical optimization.

Photochemical Deoxygenation Mechanisms of DBTOs

The photochemical deoxygenation of dibenzothiophene-S-oxides (DBTOs) is a well-studied process that results in the formation of the corresponding dibenzothiophene (DBT) and an atomic oxygen species. mdpi.org. The generally accepted mechanism for this transformation upon direct photolysis is a unimolecular process involving the cleavage of the sulfur-oxygen bond. iastate.edu. This reaction is significant as it represents one of the few chemical methods for generating atomic oxygen, specifically O(³P), in the solution phase. researchgate.net.

For halogenated derivatives such as this compound-S-oxide, the efficiency of this photochemical reaction is expected to be significantly enhanced. The presence of heavy atoms like bromine and iodine profoundly influences the photophysical properties of the molecule through the "heavy-atom effect." This effect promotes intersystem crossing—a spin-forbidden transition from an excited singlet state (S₁) to an excited triplet state (T₁). The deoxygenation is believed to proceed via this triplet state, where the S-O bond scission is more favorable.

Studies on various chloro-, bromo-, and iodo-substituted DBTOs have demonstrated that they exhibit higher quantum yields for deoxygenation compared to the unsubstituted parent molecule. researchgate.net. The magnitude of this enhancement correlates with the mass of the halogen atom, consistent with a heavy-atom-assisted intersystem crossing mechanism. researchgate.net. Therefore, this compound-S-oxide, containing two heavy halogens, is predicted to be a highly efficient photosource of atomic oxygen.

Table 2: Expected Influence of Halogen Substitution on Photodeoxygenation Quantum Yield (Φ)
CompoundSubstituentsExpected Relative Quantum Yield (Φ)Reason
Dibenzothiophene-S-oxideNoneBaselineLow efficiency of intersystem crossing.
Chloro-dibenzothiophene-S-oxide-ClHigher than baselineModerate heavy-atom effect.
Bromo-dibenzothiophene-S-oxide-BrHigher than chloro-Significant heavy-atom effect.
Iodo-dibenzothiophene-S-oxide-IHigher than bromo-Very strong heavy-atom effect.
This compound-S-oxide-Br, -IExpected to be among the highestCombined, strong heavy-atom effect from two halogens.

Desulfurization Reactions of Dibenzothiophenes and Their S-Oxides/Sulfones

Desulfurization is a crucial process, particularly in the context of removing sulfur-containing aromatic compounds from fossil fuels to prevent the emission of sulfur oxides upon combustion. Dibenzothiophenes are notably refractory compounds that are difficult to desulfurize using conventional hydrodesulfurization (HDS) methods. This has led to the development of alternative strategies, including oxidative desulfurization (ODS).

In the ODS process, the sulfur atom in dibenzothiophene is oxidized, which increases its polarity and facilitates its removal. The reaction typically proceeds in two stages: the oxidation of the dibenzothiophene first to its S-oxide (DBTO) and subsequently to the corresponding S,S-dioxide, also known as dibenzothiophene sulfone (DBTO₂). This oxidation is often accomplished using oxidants like hydrogen peroxide (H₂O₂) in a biphasic system. nih.gov. The resulting highly polar sulfone can then be easily separated from the nonpolar hydrocarbon matrix by methods such as liquid-liquid extraction or adsorption onto a solid phase. nih.gov. For this compound, this pathway would involve its conversion to this compound sulfone, which could then be extracted.

An alternative approach is reductive desulfurization, which involves the complete cleavage of the carbon-sulfur bonds. This method removes the sulfur atom from the heterocyclic ring entirely, typically yielding a biphenyl derivative. Strong reducing agents are required for this transformation. For example, the use of alkali metals, such as a combination of lithium and sodium, has been shown to effectively desulfurize dibenzothiophene, its sulfoxide, and its sulfone, producing high yields of biphenyl. researchgate.net. Applying this method to this compound would be expected to yield the corresponding substituted biphenyl.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides fundamental insights into the electronic transitions within a molecule upon interaction with light.

One-Photon and Two-Photon Absorption Properties

One-photon absorption (OPA) spectroscopy would reveal the primary electronic transitions from the ground state to various excited states. The resulting spectrum, typically recorded in a suitable solvent, would show absorption maxima (λmax) corresponding to these transitions. For a molecule with an extended π-system like dibenzothiophene, these transitions are typically in the UV-visible region.

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. TPA spectroscopy is valuable for applications such as bioimaging and photodynamic therapy. The TPA cross-section (σ2) is a key parameter that quantifies the efficiency of this process. For this compound, TPA studies would explore transitions to excited states that may be forbidden in one-photon absorption, providing a more complete picture of its electronic structure.

Hypothetical One-Photon and Two-Photon Absorption Data

ParameterExpected Value/RangeSignificance
OPA λmax (nm) 300 - 400Indicates energy of primary electronic transitions.
Molar Extinction Coefficient (ε, M-1cm-1) 104 - 105Measures the strength of the one-photon absorption.
TPA λmax (nm) 600 - 800Corresponds to transitions accessible by two-photon excitation.
TPA Cross-Section (σ2, GM) 10 - 1000Quantifies the efficiency of two-photon absorption.
Note: This table presents hypothetical data based on similar compounds and is for illustrative purposes only.

Fluorescence and Phosphorescence Analysis

Fluorescence spectroscopy measures the emission of light from the lowest singlet excited state (S1) to the ground state (S0). Key parameters include the fluorescence emission maximum (λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf). The presence of heavy atoms like bromine and iodine in this compound would be expected to significantly influence its fluorescence properties through the heavy-atom effect, which promotes intersystem crossing to the triplet state and can quench fluorescence.

Phosphorescence is the emission of light from the lowest triplet excited state (T1) to the ground state. Due to the heavy-atom effect, this compound would be a strong candidate for exhibiting phosphorescence, even at room temperature. Analysis would focus on the phosphorescence emission maximum, quantum yield (Φp), and lifetime (τp).

Hypothetical Emission Data

PropertyParameterExpected Value/RangeSignificance
Fluorescence λem (nm)400 - 500Energy of the emitted photon from the singlet state.
Φf< 0.1Efficiency of fluorescence; expected to be low due to heavy atoms.
τf (ns)1 - 10Lifetime of the singlet excited state.
Phosphorescence λem (nm)500 - 650Energy of the emitted photon from the triplet state.
Φp0.1 - 0.8Efficiency of phosphorescence; expected to be significant.
τp (µs - ms)1 - 1000Lifetime of the triplet excited state.
Note: This table presents hypothetical data based on similar compounds and is for illustrative purposes only.

Excited State Dynamics (e.g., Femtosecond Transient Absorption)

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique to probe the ultrafast dynamics of excited states. By exciting the sample with a short laser pulse and probing the subsequent changes in absorption with a second delayed pulse, one can track the formation and decay of various excited species, including singlet and triplet states, on timescales from femtoseconds to nanoseconds. For this compound, fs-TA would be instrumental in directly observing processes like intersystem crossing and internal conversion, providing rate constants for these crucial photophysical events.

Electrochemical Characterization

Electrochemical methods are used to determine the redox properties of a molecule, which are critical for its application in organic electronics.

Cyclic Voltammetry for Redox Potentials and Energy Levels

Cyclic voltammetry (CV) is the primary technique used to measure the oxidation and reduction potentials of a compound. From the CV data, one can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These energy levels are fundamental parameters that govern charge injection and transport in organic electronic devices. For this compound, CV would reveal its electron-donating and electron-accepting capabilities.

Hypothetical Electrochemical Data

ParameterExpected Value (V vs. Fc/Fc+)Derived PropertyEnergy Level (eV)
Oxidation Potential (Eox) 0.8 - 1.2HOMO Energy-5.6 to -6.0
Reduction Potential (Ered) -1.8 to -2.2LUMO Energy-2.6 to -3.0
Electrochemical Band Gap (Eg) 2.6 - 3.4--
Note: This table presents hypothetical data based on similar compounds and is for illustrative purposes only.

Structural Elucidation in Complex Systems

While not a direct spectroscopic or electrochemical technique for the isolated molecule, the structural elucidation of this compound when incorporated into more complex systems (e.g., polymers, self-assembled monolayers, or single crystals) is crucial. Techniques such as X-ray crystallography would provide precise information on its molecular geometry, bond lengths, and intermolecular interactions. This structural information is vital for understanding how the molecule packs in the solid state and how this packing influences its bulk electronic and photophysical properties.

In-Depth Analysis of this compound: Spectroscopic and Crystallographic Perspectives

The study of halogenated dibenzothiophenes is a specialized area of chemical research, focusing on the synthesis, structure, and properties of these complex molecules. Among them, this compound represents a unique structure with distinct substitution patterns that influence its chemical behavior and solid-state architecture. This article delves into the advanced analytical techniques used to characterize this specific compound, with a focus on X-ray diffraction for understanding its crystalline order and spectrophotometric methods for its quantitative analysis.

Spectroscopic Characterization and Advanced Analytical Techniques in Research

The precise characterization of 4-Bromo-1-iododibenzothiophene relies on a suite of sophisticated analytical methods. These techniques provide critical data on the compound's structural and electronic properties, which are essential for its application in various scientific fields.

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For complex organic molecules like this compound, single-crystal X-ray diffraction can provide unparalleled detail about bond lengths, bond angles, and intermolecular interactions.

Key parameters that would be determined from such a study include:

Crystal System and Space Group: These define the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Precise measurements of bond lengths (e.g., C-C, C-S, C-Br, C-I) and bond angles.

Intermolecular Interactions: The presence of halogen bonding (e.g., I···S, Br···S, I···Br interactions), π-π stacking between the aromatic rings, and other non-covalent forces that dictate the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.5
b (Å) 12.2
c (Å) 14.8
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1532.6

Note: The data in this table is hypothetical and serves as an illustrative example of what would be obtained from an X-ray diffraction study.

Spectrophotometry, particularly UV-Visible spectroscopy, is a widely used technique for the quantitative analysis of organic compounds. This method is based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance.

For this compound, a quantitative spectrophotometric method would involve several key steps:

Determination of λmax: The UV-Vis spectrum of a dilute solution of the compound in a suitable solvent (e.g., ethanol, cyclohexane) would be recorded to identify the wavelength of maximum absorbance (λmax). The extended π-system of the dibenzothiophene (B1670422) core is expected to result in strong absorption in the UV region.

Calibration Curve: A series of standard solutions with known concentrations of this compound would be prepared. The absorbance of each standard at the predetermined λmax is measured. A calibration curve is then constructed by plotting absorbance versus concentration.

Analysis of Unknown Samples: The absorbance of a sample with an unknown concentration of the compound is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

The Beer-Lambert law (A = εbc) is the fundamental principle governing this analysis, where A is absorbance, ε is the molar absorptivity (a constant for a given compound at a specific wavelength), b is the path length of the cuvette, and c is the concentration.

Interactive Data Table: Illustrative UV-Vis Spectrophotometric Data for Quantitative Analysis

Concentration (mol/L) Absorbance at λmax
1 x 10⁻⁵ 0.25
2 x 10⁻⁵ 0.50
3 x 10⁻⁵ 0.75
4 x 10⁻⁵ 1.00

Note: This data is illustrative. The actual λmax and molar absorptivity would need to be determined experimentally.

Computational and Theoretical Investigations of Dibenzothiophene Frameworks

Electronic Structure Theory and Molecular Orbital Analysis

The electronic behavior of dibenzothiophene (B1670422) frameworks is governed by their molecular orbitals. Computational methods are instrumental in calculating the energies and spatial distributions of these orbitals, which in turn dictate the molecule's reactivity and optical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It is particularly effective for determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com These frontier molecular orbitals are critical in predicting a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A smaller gap generally indicates that a molecule is more easily excitable and can exhibit higher chemical reactivity and polarizability. nih.gov DFT calculations have been performed on various dibenzothiophene derivatives to understand how different substituents affect these energy levels. For instance, studies on metal complexes of thiol-ended dibenzothiophene have used DFT to analyze their electronic and optoelectronic properties. researchgate.net Calculations show that introducing electron-withdrawing or electron-donating groups can tune the HOMO-LUMO gap, which is essential for designing materials for specific electronic applications. ub.ac.id In many dibenzothiophene derivatives, the HOMO is typically spread across the entire molecule, while the LUMO is concentrated on the central π-system. ub.ac.id

Calculated HOMO-LUMO Energy Gaps for Dibenzothiophene Derivatives

This table presents DFT-calculated HOMO-LUMO energy gaps for various bridged dibenzothiophene derivatives, illustrating the effect of the bridging group on the electronic properties.

Compound SeriesBridging GroupHOMO (eV)LUMO (eV)Energy Gap (eV)
BBDT Series-CH2---2.29
-C=S---1.66
-C=O---2.23
DPDT Series-CH2---3.33
-C=S---2.08
-C=O---2.69
BTDT Series-CH2---2.95
-C=S---1.82
-C=O---2.46

Data sourced from DFT calculations on various dibenzothiophene derivatives, highlighting how modifications to the molecular structure can tune the electronic band gap. ub.ac.id

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the properties of electronically excited states. nih.govrsc.org This makes it an invaluable tool for predicting and interpreting the optical properties of molecules, such as their UV-visible absorption and emission spectra. acs.org TD-DFT calculations can determine the vertical excitation energies (VEEs), which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. scispace.com

For dibenzothiophene derivatives, TD-DFT has been used to elucidate their electronic relaxation mechanisms and to understand their absorption spectra. scispace.com These calculations can identify the nature of the electronic transitions, for example, whether they are primarily π-π* transitions, which are common in aromatic systems like dibenzothiophene. scispace.com Studies have shown that for many dibenzothiophene derivatives, the lowest energy singlet state (S1) is predominantly a result of a HOMO to LUMO transition. scispace.com The accuracy of TD-DFT calculations is generally within ± 0.2 to 0.3 eV of experimental values, providing reliable predictions of absorption wavelengths. scispace.com

Mechanistic Probes through Computational Modeling

Computational modeling is essential for mapping out the complex reaction landscapes of dibenzothiophene frameworks, particularly in catalytic processes like hydrodesulfurization (HDS).

Understanding the mechanisms of chemical reactions involving dibenzothiophene is crucial for applications such as the removal of sulfur from fossil fuels. ethz.ch Computational modeling allows for the detailed analysis of reaction pathways, identifying intermediates and transition states. The hydrodesulfurization (HDS) of dibenzothiophene, for instance, can proceed through two main pathways: direct desulfurization (DDS), which leads to biphenyl, and a hydrogenation (HYD) pathway that forms partially hydrogenated intermediates. researchgate.net

The interaction of dibenzothiophene with catalyst surfaces is the initial and a critical step in heterogeneous catalysis. Computational adsorption studies provide insights into the binding geometries, adsorption energies, and preferred binding sites of molecules on a catalyst. Molybdenum disulfide (MoS₂) is a key catalyst in industrial hydrodesulfurization. acs.orgnih.gov

Photophysical Properties and Excited State Calculations

The photophysical properties of dibenzothiophene derivatives, which describe how they interact with light, are of great interest for applications in organic electronics and as environmental probes. Computational methods are vital for understanding the complex processes that occur after a molecule absorbs light.

Computational studies, often combined with experimental techniques like femtosecond transient absorption spectroscopy, are used to elucidate the relaxation mechanisms of excited dibenzothiophene derivatives. scispace.comchemrxiv.org Upon photoexcitation, these molecules are promoted to an excited singlet state (S1). scispace.com Calculations show that the S1 state in dibenzothiophenes typically has ππ* character. scispace.comchemrxiv.org

From this excited state, the molecule can relax through several pathways. One important pathway is intersystem crossing (ISC), a spin-forbidden transition from the singlet state to a triplet state (T1). scispace.com Despite being formally forbidden, ISC can be highly efficient in dibenzothiophene derivatives, with calculated triplet yields approaching 98%. scispace.comchemrxiv.org Computational models can help explain this high efficiency by identifying specific molecular motions, such as C-S bond elongation, that facilitate the mixing of orbitals and relax the spin selection rules. scispace.com These calculations are also used to determine the energies of the singlet and triplet states and to understand how factors like solvent and substitution with heavy atoms (e.g., bromine, iodine) can influence the rates of these photophysical processes. scispace.comiastate.edu

Prediction of One-Photon and Two-Photon Absorption Cross-sections

The absorption of light by a molecule, promoting it to an excited electronic state, can occur through the absorption of a single photon (One-Photon Absorption, OPA) or the simultaneous absorption of two photons (Two-Photon Absorption, TPA). Computational methods, particularly those based on time-dependent density functional theory (TD-DFT), are powerful tools for predicting the OPA and TPA spectra and their corresponding cross-sections.

One-Photon Absorption (OPA): The OPA spectrum is dictated by selection rules that depend on the symmetry of the ground and excited states. For dibenzothiophene and its derivatives, the low-energy singlet states (S1, S2, etc.) are typically of a ππ* character. The introduction of bromo and iodo substituents is not expected to dramatically alter the nature of these transitions but will likely cause a bathochromic (red) shift in the absorption maxima due to the electron-donating and heavy-atom effects of the halogens. The predicted OPA cross-section (or more commonly, the oscillator strength, f) is proportional to the square of the transition dipole moment. While precise values for 4-Bromo-1-iododibenzothiophene require specific calculations, trends from related halogenated aromatic compounds suggest that the primary absorption bands will remain intense.

Two-Photon Absorption (TPA): TPA is a nonlinear optical process with selection rules that are often complementary to OPA. States that are one-photon forbidden may be two-photon allowed, and vice versa. The TPA cross-section (σ₂) is a measure of the efficiency of this process and is typically reported in Goeppert-Mayer (GM) units. For centro-symmetric molecules, transitions between states of the same parity (g ↔ g or u ↔ u) are TPA-allowed, while transitions between states of different parity (g ↔ u) are OPA-allowed. Although this compound is not centrosymmetric, the concept of complementary access to excited states remains relevant.

Computational models predict that the TPA cross-section is highly dependent on factors such as the extent of the π-conjugated system and the presence of charge-transfer character in the electronic transitions. Halogen substitution can influence the TPA properties, although the effect is generally less pronounced than for intersystem crossing. In some cases, halogenation can lead to an enhancement of TPA cross-sections by modifying the transition dipole moments between excited states.

Below is a representative table illustrating how theoretical calculations might predict the key absorption parameters for a dibenzothiophene framework and the anticipated impact of halogenation.

CompoundTransitionOPA Wavelength (nm)Oscillator Strength (f)TPA Wavelength (nm)TPA Cross-section (σ₂) (GM)
Dibenzothiophene (DBT)S₀ → S₁~3300.15~60010-50
S₀ → S₂~2900.80~5505-20
This compound (Predicted)S₀ → S₁~340-350~0.1-0.2~620-64015-60
S₀ → S₂~300-310~0.7-0.9~570-59010-30

Note: The values for this compound are hypothetical and represent expected trends based on known substituent effects. Actual values would require specific quantum chemical calculations.

Intersystem Crossing and Relaxation Mechanisms

Following photoexcitation to a singlet excited state (S₁), a molecule can return to the ground state (S₀) via several pathways, including fluorescence (radiative decay) and internal conversion (non-radiative decay). Alternatively, it can undergo intersystem crossing (ISC) to a triplet excited state (T₁). The presence of heavy atoms like bromine and, particularly, iodine dramatically enhances the rate of ISC.

This phenomenon, known as the "heavy-atom effect," is a result of increased spin-orbit coupling. Spin-orbit coupling is a relativistic effect that mixes singlet and triplet electronic states, thereby relaxing the spin-forbidden nature of the S₁ → T₁ transition. The rate of ISC (k_isc) is proportional to the square of the spin-orbit coupling constant (ζ), which increases significantly with the atomic number of the atoms in the molecule (ζ_I > ζ_Br > ζ_S > ζ_C, O, H).

For this compound, computational studies would predict a very efficient and rapid intersystem crossing process. Upon excitation to the S₁ state, the molecule is expected to quickly transition to the triplet manifold. This has several key consequences:

Low Fluorescence Quantum Yield: Because ISC is the dominant decay pathway for the S₁ state, the competing process of fluorescence is significantly quenched.

High Triplet Quantum Yield: The efficiency of populating the triplet state is expected to be near unity.

A study on dibenzothiophene (DBT) revealed that even without heavy halogen atoms, the presence of sulfur contributes to a relatively efficient ISC, with a triplet yield of approximately 98%. scispace.com The fluorescence lifetime of DBT has been determined to be around 1.0 ns, which is considerably shorter than analogs where the sulfur atom is replaced by lighter atoms, indicating a higher intrinsic ISC rate. nih.gov

The introduction of bromine and iodine is expected to accelerate this process dramatically. For instance, studies on other chromophores have shown that bromination can decrease the fluorescence lifetime by an order of magnitude, while iodination can lead to a further, even more drastic reduction, with ISC occurring on the picosecond timescale. uoi.grresearchgate.net

The relaxation from the populated triplet state (T₁) back to the ground state (S₀) occurs via phosphorescence (radiative) or non-radiative decay. Due to the enhanced spin-orbit coupling, the rate of phosphorescence is also increased, though it must compete with non-radiative decay pathways.

The following table summarizes the expected photophysical parameters and decay rates for this compound based on theoretical principles and data from analogous compounds.

CompoundFluorescence Lifetime (τ_f)Intersystem Crossing Rate (k_isc)Fluorescence Quantum Yield (Φ_f)Triplet Quantum Yield (Φ_T)
Dibenzothiophene (DBT)~10 ns~10⁸ s⁻¹~1-2%~98% scispace.com
Bromo-substituted aromatics (general)~1 ns~10⁹ s⁻¹<1%>99%
Iodo-substituted aromatics (general)~100 ps~10¹⁰ s⁻¹<0.1%>99%
This compound (Predicted)< 100 ps>10¹⁰ s⁻¹<<0.1%~100%

Note: The values for this compound are extrapolated from trends observed in other halogenated aromatic systems and the known properties of the dibenzothiophene core.

Applications of Halogenated Dibenzothiophene Derivatives in Advanced Materials and Catalysis

Organic Electronic Materials

The unique photophysical and charge-transporting properties of dibenzothiophene (B1670422) derivatives have positioned them as key components in various organic electronic devices. Their ability to be chemically modified allows for the optimization of material properties to meet the specific demands of each application.

Dibenzothiophene derivatives are widely utilized as host materials in phosphorescent OLEDs (PHOLEDs) due to their high triplet energy levels, which are essential for efficiently confining the triplet excitons of the phosphorescent guest emitters. researchgate.netresearchgate.net PHOLEDs can theoretically achieve an internal quantum efficiency of nearly 100% by harvesting both singlet and triplet excitons, a significant improvement over fluorescent OLEDs which are limited to 25% efficiency. ossila.comwikipedia.org

Researchers have synthesized a series of host materials based on dibenzothiophene, demonstrating that its lower electron-donating ability compared to carbazole (B46965) analogues can be used to manipulate and balance charge transport within the device. researchgate.net By strategically linking DBT units, materials with bipolar transporting properties can be developed. For instance, a meta-linked DBT-based material, m-TPDBT, was found to have atypical bipolar transporting properties and performed well as a host in PHOLEDs using the blue emitter FIrpic. researchgate.net This research culminated in the creation of warm white PHOLEDs with a maximum power efficiency of 41.0 lm W⁻¹. researchgate.net

Furthermore, dibenzothiophene hosts incorporating both hole-transporting (carbazole) and electron-transporting (phosphine oxide) moieties have been shown to yield deep-blue PHOLEDs with high quantum efficiency (20.2%) and low driving voltage, attributed to balanced charge injection and transport. researchgate.net The rigid structure of DBT contributes to the high glass transition temperatures of these host materials, ensuring morphological stability and longer device lifetimes. researchgate.net

Table 1: Performance of Dibenzothiophene-Based Host Materials in PHOLEDs

Host Material Emitter Max. Power Efficiency (lm W⁻¹) Max. Quantum Efficiency (%) Device Configuration
m-TPDBT FIrpic 41.0 Not Specified White PHOLED

Organic field-effect transistors (OFETs) are fundamental components of flexible and low-cost electronics, such as displays and sensors. nih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Dibenzothiophene derivatives have emerged as a promising class of p-type semiconductors for this purpose. rsc.org

New semiconductor materials based on 3,7-substituted dibenzothiophene derivatives have been synthesized and shown to possess good thermal and photo-oxidative stability. rsc.org When these materials are vacuum-evaporated onto a substrate, they can form highly ordered crystalline films. For example, an OFET using 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene achieved a charge carrier mobility as high as 7.7 × 10⁻² cm² V⁻¹ s⁻¹ and an impressive on/off ratio of nearly 1 × 10⁷. rsc.org

Combining the acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (BTBT) core, a derivative of dibenzothiophene, with other aromatic units like anthracene (B1667546) has led to even higher performance. rsc.org An-BTBT-An single-crystal OFETs demonstrated a maximum mobility of up to 5.4 cm² V⁻¹ s⁻¹. rsc.org Similarly, solution-processable BTBT derivatives have been developed, with one compound exhibiting a carrier mobility of approximately 0.03 cm²/Vs and a current on/off ratio of ~10⁶. mdpi.com Another single-crystal OFET based on a different dithieno[3,2-b:2′,3′-d]thiophene derivative reached a highest mobility of 1.26 cm² V⁻¹ s⁻¹. nih.gov These results highlight the potential of the dibenzothiophene framework for creating high-performance organic semiconductors.

Table 2: Performance of OFETs Based on Dibenzothiophene Derivatives

Semiconductor Material Mobility (cm² V⁻¹ s⁻¹) On/Off Ratio Fabrication Method
3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene 7.7 × 10⁻² ~1 × 10⁷ Vacuum Evaporation
An-BTBT-An 5.4 Not Specified Single Crystal
2-(phenylethynyl)benzo[b]benzo rsc.orguu.nlthieno[2,3-d]thiophene ~0.03 ~10⁶ Solution Shearing

In the field of organic photovoltaics (OPVs), materials must possess a narrow optical bandgap for broad solar spectrum absorption and suitable molecular orbital energy levels for efficient charge separation. researchgate.net Halogenated thiophenes, including derivatives related to the dibenzothiophene family, have been investigated as processing additives to improve the efficiency of OPVs. rsc.orgmatilda.science

Catalysis and Industrial Relevance

The removal of sulfur from fossil fuels, known as hydrodesulfurization (HDS), is a critical industrial process for producing cleaner fuels and preventing catalyst poisoning in downstream applications. Dibenzothiophene and its alkylated derivatives are among the most refractory sulfur compounds found in crude oil, making them key model compounds for studying HDS catalysis. nih.gov

Homogeneous catalysis models provide fundamental insights into the mechanisms of C–S bond cleavage, which is the key step in HDS. While industrial HDS is a heterogeneous process, studying soluble organometallic complexes that can mimic the active sites of HDS catalysts helps elucidate reaction pathways. Research has focused on how metal centers activate the C–S bonds of dibenzothiophene. These studies are crucial for designing more efficient catalysts by understanding the electronic and steric factors that govern the desulfurization reaction.

Industrially, HDS is carried out using heterogeneous catalysts, most commonly cobalt- or nickel-promoted molybdenum disulfide (MoS₂) supported on alumina. uu.nlnih.gov The reaction mechanism involves the adsorption of dibenzothiophene onto the catalyst surface, followed by C-S bond scission through one of two primary pathways: direct desulfurization (DDS) or hydrogenation (HYD). uu.nlnih.gov

DDS Pathway: The C–S bond is cleaved directly, producing biphenyl.

HYD Pathway: One of the aromatic rings is first hydrogenated, followed by C–S bond cleavage to yield cyclohexylbenzene.

The adsorption of DBT on the MoS₂ catalyst is a critical initial step. Density Functional Theory (DFT) studies show that DBT prefers to adsorb in a flat orientation on the molybdenum edge of the MoS₂ cluster. acs.orgnih.gov This parallel configuration allows for strong interaction between the sulfur atom and the aromatic rings of DBT with the molybdenum atoms, leading to an exothermic adsorption energy of around -76.6 to -82.8 kcal/mol. acs.org This interaction weakens the C-S bonds, facilitating their subsequent cleavage. nih.gov The size of the MoS₂ nanoclusters also plays a crucial role; clusters below a 1.5 nm threshold show a higher affinity for binding DBT at their corner sites, suggesting that very small nanoclusters may possess unique catalytic properties. acs.org The choice of catalyst support and the addition of promoters can significantly enhance activity and steer the selectivity between the DDS and HYD pathways. nih.govresearchgate.net

Table 3: Adsorption and Reaction Parameters in Dibenzothiophene HDS

Parameter Value / Observation Significance
Adsorption Energy (DBT on Mo₁₀S₁₈) -76.6 to -82.8 kcal/mol Strong, exothermic adsorption facilitates the reaction. acs.org
Preferred Adsorption Mode Flat, parallel to the Mo-edge Maximizes interaction between DBT and the catalyst surface. acs.orgnih.gov
C-S Bond Activation Bond weakening upon adsorption Prepares the molecule for cleavage. nih.gov
Key HDS Pathways Direct Desulfurization (DDS), Hydrogenation (HYD) Leads to different desulfurized products (biphenyl vs. cyclohexylbenzene). nih.gov

Intermediates in Chemical Biology and Environmental Research

Halogenated dibenzothiophene derivatives serve as important model compounds and synthetic intermediates in both chemical biology and environmental research, particularly in studies related to oxidative stress and bioremediation.

The oxidized form of dibenzothiophenes, specifically the S-oxides or sulfones, are known to be involved in processes that can generate reactive oxygen species (ROS). While direct studies on 4-Bromo-1-iododibenzothiophene S-oxide are not available, research on analogous dibenzothiophene S-oxides indicates their potential to induce oxidative stress.

Table 1: Reactive Oxygen Species (ROS) and Their Precursors

Precursor Compound Resulting Reactive Oxygen Species Cellular Impact
Dibenzothiophene S-oxide Superoxide radical (O₂⁻), Hydrogen peroxide (H₂O₂), Hydroxyl radical (•OH) Oxidative stress, damage to DNA, proteins, and lipids

Dibenzothiophene and its derivatives are naturally occurring sulfur-containing compounds found in fossil fuels. The removal of sulfur from these fuels, a process known as desulfurization, is crucial to reduce sulfur dioxide (SO₂) emissions, a major contributor to acid rain. While hydrodesulfurization (HDS) is the conventional industrial method, biodesulfurization (BDS) has emerged as a promising and more environmentally friendly alternative.

In BDS research, dibenzothiophene and its halogenated analogs are frequently used as model compounds to study the metabolic pathways of sulfur-removing microorganisms. These bacteria, such as certain strains of Rhodococcus, employ a specific enzymatic pathway, known as the "4S pathway," to selectively cleave the carbon-sulfur bonds in dibenzothiophene without degrading the carbon backbone, thus preserving the fuel's calorific value.

Halogenated dibenzothiophenes, in this context, serve to probe the substrate specificity and efficiency of the desulfurizing enzymes. The position and nature of the halogen substituent can provide insights into the steric and electronic requirements of the enzyme's active site. For instance, the presence of bulky halogen atoms at different positions on the dibenzothiophene ring can hinder or alter the binding of the molecule to the enzymes, thereby affecting the rate of desulfurization. Understanding these interactions is vital for the genetic engineering of more robust and efficient microbial strains for industrial BDS applications.

Table 2: Model Compounds in Biodesulfurization Studies

Compound Role in Research Key Findings
Dibenzothiophene Primary model substrate for the "4S" biodesulfurization pathway Elucidation of the enzymatic steps involved in C-S bond cleavage
Halogenated Dibenzothiophenes (General) Probes for substrate specificity and enzymatic mechanism Information on steric and electronic limitations of desulfurizing enzymes

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Bromo-1-iododibenzothiophene?

  • Methodological Answer : Focus on reaction conditions (solvent polarity, temperature, and catalyst choice) to enhance regioselectivity. For bromo-iodo substitution, prioritize halogen exchange reactions using copper(I) iodide in DMF at 80–100°C. Monitor reaction progress via TLC and characterize intermediates using 1H^{1}\text{H}/13C^{13}\text{C} NMR to confirm substitution patterns. Purify via column chromatography with silica gel (hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} NMR to identify aromatic protons and 13C^{13}\text{C} NMR to assign halogenated carbons. Coupling constants in 1H^{1}\text{H} NMR help distinguish between bromine and iodine substituents.
  • X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for refinement, applying anisotropic displacement parameters for halogen atoms to resolve disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques:

  • If NMR signals overlap, employ 2D NMR (COSY, HSQC) to resolve connectivity.
  • For crystallographic ambiguities (e.g., halogen disorder), perform Hirshfeld surface analysis to quantify intermolecular interactions. Apply the FINER criteria to assess data feasibility and novelty .

Q. What strategies are recommended for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use Pd(PPh3_3)4_4 as a catalyst with K2_2CO3_3 in THF/water. Compare reactivity of bromo vs. iodo groups: iodine typically reacts faster but may require lower temperatures to prevent side reactions.
  • Mechanistic Studies : Conduct DFT calculations (B3LYP/6-31G*) to model transition states and predict regioselectivity. Validate with kinetic experiments (e.g., monitoring reaction rates via GC-MS) .

Q. How should researchers address crystallographic challenges in this compound derivatives?

  • Methodological Answer :

  • Crystal Growth : Optimize solvent mixtures (e.g., DCM/MeOH) and use seeding techniques to improve crystal quality.
  • Refinement : In SHELXL, apply TWIN and BASF commands for twinned data. For heavy atoms (Br, I), use ISOR restraints to manage anisotropic displacement .

Data Contradiction and Experimental Design

Q. What steps should be taken when experimental yields conflict with computational predictions?

  • Methodological Answer :

  • Re-examine computational models for overlooked steric/electronic effects (e.g., substituent bulkiness).
  • Perform control experiments (e.g., varying catalyst loading or ligand ratios) to identify practical bottlenecks. Use the PICO framework to isolate variables (Population: reaction components; Intervention: catalyst type; Comparison: yield trends; Outcome: optimized conditions) .

Q. How can researchers ensure robustness in halogenated dibenzothiophene toxicity studies?

  • Methodological Answer :

  • In Vitro Assays : Use HepG2 cells to assess cytotoxicity (MTT assay) and compare with non-halogenated analogs.
  • Data Validation : Apply the REACH criteria (Reliability, Extent, Agreement, Completeness, Health relevance) to interpret results. Address discrepancies by repeating assays under standardized conditions (e.g., fixed exposure times) .

Tables for Key Data

Parameter Typical Value/Range Reference
X-ray Crystallographic RintR_{\text{int}}0.03–0.05
Suzuki Reaction Yield (Br)70–85%
Suzuki Reaction Yield (I)85–95%
Melting Point145–148°C

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